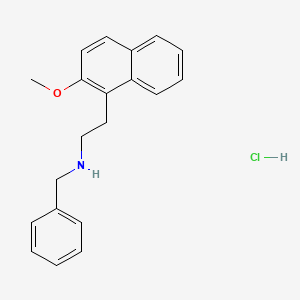

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

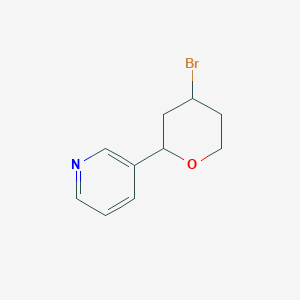

“1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride” is a chemical compound with the CAS Number 34581-20-9 . It is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of “this compound” is 191.28 . Its IUPAC name is 1-[1-(2-pyridinyl)ethyl]piperazine . The InChI code for this compound is 1S/C11H17N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h2-5,10,12H,6-9H2,1H3 .Chemical Reactions Analysis

Piperazine derivatives, including “this compound”, have been found to show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Applications De Recherche Scientifique

Discovery and Synthesis in Medicinal Chemistry

Researchers have synthesized and evaluated analogs of compounds related to "1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride" for their potential as inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. One study found that bis(heteroaryl)piperazines (BHAPs) were significantly more potent than their predecessors, leading to the selection of atevirdine mesylate for clinical evaluation (Romero et al., 1994).

Anticonvulsant Activity

Another research direction involves the synthesis of 1,3-substituted pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents. These compounds, including variants of "this compound," showed promising results in acute models of seizures in mice, suggesting a beneficial protective index compared to well-known antiepileptic drugs (Rybka et al., 2017).

Antiarrhythmic and Antihypertensive Effects

Compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, structurally related to "this compound," have shown strong antiarrhythmic and antihypertensive activities in studies. Their effects may relate to alpha-adrenolytic properties, indicating potential applications in cardiovascular medicine (Malawska et al., 2002).

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

Research on acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors for treating diseases involving ACAT-1 overexpression has identified compounds incorporating a piperazine unit, similar to "this compound," as potential therapeutic agents. These compounds demonstrated significant selectivity and efficacy in preclinical models (Shibuya et al., 2018).

Peptide Carboxyl Group Derivatization

Piperazine-based derivatives, including those related to "this compound," have been used for the derivatization of carboxyl groups on peptides. This derivatization improves ionization efficiency in mass spectrometry, facilitating the sensitive determination of peptides in proteome analysis (Qiao et al., 2011).

Mécanisme D'action

Target of Action

It is known that piperazine derivatives, to which this compound belongs, often act as selective α2-adrenoceptor antagonists .

Mode of Action

Piperazine compounds are generally known to bind directly and selectively to their targets, causing various physiological effects .

Biochemical Pathways

As a selective α2-adrenoceptor antagonist, it may influence the adrenergic system and related biochemical pathways .

Result of Action

As a selective α2-adrenoceptor antagonist, it may cause physiological effects related to the adrenergic system .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride shows sympatholytic activity . It interacts with α2-adrenoceptors, which are proteins involved in the regulation of neurotransmitter release .

Molecular Mechanism

At the molecular level, this compound acts as an antagonist for α2-adrenoceptors . This means it binds to these receptors and inhibits their activity, thereby influencing neurotransmitter release.

Propriétés

IUPAC Name |

1-(1-pyridin-2-ylethyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14;/h2-5,10,12H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQAQTONYKGNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2712100.png)

![2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2712101.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2712106.png)

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide](/img/structure/B2712111.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2712113.png)

![N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B2712119.png)